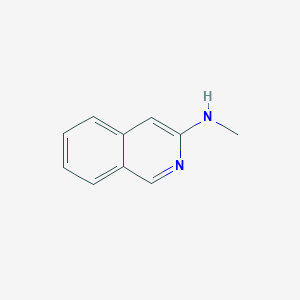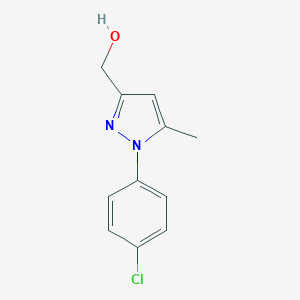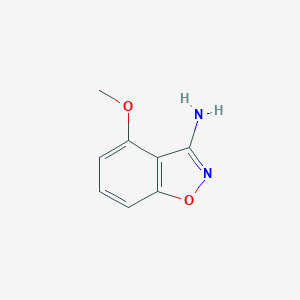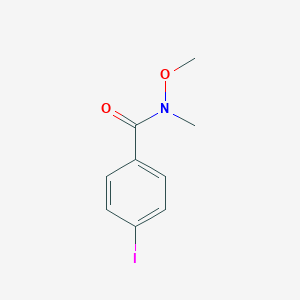
4-Iodo-N-methoxy-N-methyl-benzamide
Descripción general
Descripción
4-Iodo-N-methoxy-N-methyl-benzamide is a chemical compound belonging to the benzamide class. This compound, like its analogs, is studied for its molecular structure, synthesis methods, chemical properties, and physical characteristics. However, specific details on 4-Iodo-N-methoxy-N-methyl-benzamide are scarce; thus, the information provided will be generalized based on similar benzamide compounds and their typical properties and behaviors.
Synthesis Analysis
Benzamides, including compounds like 4-Iodo-N-methoxy-N-methyl-benzamide, are typically synthesized through various chemical reactions including amidation, where an amine reacts with a carboxylic acid or its derivatives. Specific synthesis pathways for this compound would likely involve halogenation (introduction of the iodine atom), methoxylation (introduction of the methoxy group), and methylamination (attachment of the methyl amine group). These processes are conducted under controlled conditions to ensure the correct substitution and formation of the desired product.
Molecular Structure Analysis
The molecular structure of benzamides can be studied using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These methods provide insights into the lattice constants, molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. For example, similar studies on related compounds have shown crystallization in triclinic systems and detailed geometric parameters that match theoretical calculations (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides, including the one , undergo various chemical reactions such as hydrolysis, where the amide bond can be broken down in the presence of acids or bases. They can also participate in nucleophilic substitution reactions, especially if a halogen is present, as in 4-Iodo-N-methoxy-N-methyl-benzamide. The molecule's chemical reactivity and interactions can be analyzed through Molecular Electrostatic Potential (MEP) surface maps and Potential Energy Surface (PES) scans (Demir et al., 2015).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments. Benzamides generally have distinct thermal properties and solubility characteristics influenced by their molecular structure. Crystallography studies provide information on the molecular and crystal lattice structures, contributing to our understanding of the compound's physical properties.
Chemical Properties Analysis
The chemical properties of benzamides depend on their molecular structure. Functional groups, such as the iodine, methoxy, and methyl groups in 4-Iodo-N-methoxy-N-methyl-benzamide, significantly influence the compound's reactivity, stability, and interaction with other molecules. Studies using density functional theory (DFT) and other computational methods help predict these properties accurately.
References:
- (Demir et al., 2015): A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations.
Aplicaciones Científicas De Investigación
1. Antioxidant and Antibacterial Activities
- Application Summary: Benzamides, including variants like 4-Iodo-N-methoxy-N-methyl-benzamide, have been studied for their antioxidant and antibacterial activities. They are synthesized from benzoic acid or its derivatives and amine derivatives .
- Methods of Application: The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity. Their antibacterial activity is tested against various gram-positive and gram-negative bacteria .
- Results: Some synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
2. Electrochemical Applications
- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), are used in various synthetic applications, including ketone synthesis and C-H functionalization reactions .
- Methods of Application: The N-O bond in N-alkoxy amides can be cleaved using various strategies, including strong basic conditions, single-electron reduction conditions, or the use of a transition metal catalyst .
- Results: The cathodic reduction of Weinreb amides in a divided cell afforded the corresponding amide in good yields. The direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .
3. Preparation of β-trifluoromethyl enaminones
- Application Summary: N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
4. Directing Group for C–H Functionalization Reactions
- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), can be used as a directing group for C–H functionalization reactions .
- Methods of Application: The N–O moieties can be used as a directing group for C–H functionalization reactions. In contrast, N–O should often be cleaved after C–H functionalization reactions from the perspective of organic synthesis .
- Results: Strategies for N–O bond cleavage can be categorized into three reaction types: strong basic conditions, single-electron reduction conditions, or the use of a transition metal catalyst .
5. Cathodic N–O Bond Cleavage
- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), can be used in cathodic N–O bond cleavage .
- Methods of Application: The simple cathodic reduction of Weinreb amides in a divided cell afforded the corresponding amide in good yields. Cyclic voltammetry experiments and density functional theory calculations suggested that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .
- Results: The release of methanol derived from methoxy radical would be the driving force of the N–O bond cleavage .
6. Monoselective N-Methylation
Safety And Hazards
Propiedades
IUPAC Name |
4-iodo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFRBWIKFNPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420137 | |
| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-N-methoxy-N-methyl-benzamide | |
CAS RN |
187617-01-2 | |
| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187617-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

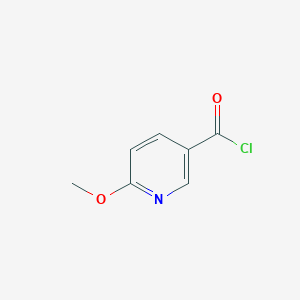

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
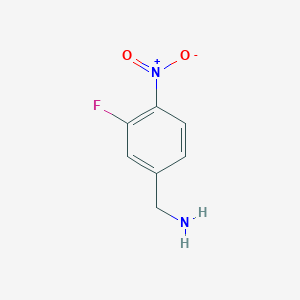


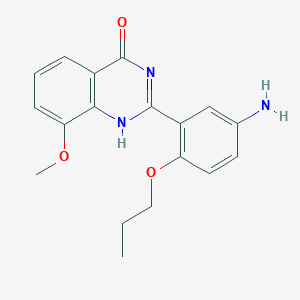

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
